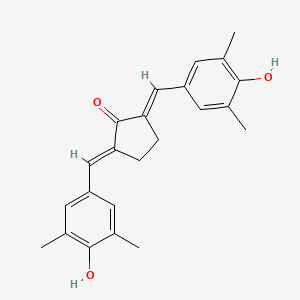
Pentagamavunon-1
Übersicht
Beschreibung
Pentagamavunon-1 ist ein synthetisches Curcumin-Analogon, das für seine potenziellen chemopräventiven und therapeutischen Eigenschaften bekannt ist. Es zeigt starke zytotoxische Wirkungen gegen verschiedene Krebszelllinien und wurde hinsichtlich seiner Fähigkeit untersucht, den Zellzyklus-Arrest zu modulieren und die Apoptose zu induzieren .
Vorbereitungsmethoden
Pentagamavunon-1 kann durch verschiedene Syntheserouten hergestellt werden. Ein gängiges Verfahren beinhaltet die Kondensation von Vanillin mit Aceton in Gegenwart einer Base, gefolgt von Cyclisierung und anschließenden Modifikationen, um die gewünschten funktionellen Gruppen einzuführen . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen, z. B. durch Steuerung von Temperatur, pH-Wert und Reaktionszeit .
Analyse Chemischer Reaktionen
Pentagamavunon-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können es in seine entsprechenden Alkohole umwandeln.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine
Wissenschaftliche Forschungsanwendungen
Pentagamavunon-1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Stabilität von Curcumin-Analoga zu untersuchen.
Biologie: Es wird hinsichtlich seiner Auswirkungen auf die Zellzyklusregulation, Apoptose und Seneszenz in verschiedenen Zelllinien untersucht.
Industrie: Es könnte bei der Entwicklung neuer Therapeutika und als Leitstruktur für die Wirkstoffforschung eingesetzt werden
Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Mechanismen aus. Es zielt in erster Linie auf wichtige angiogene Faktoren ab und hemmt diese, einschließlich Cyclooxygenase-2 und vaskulärer Endothelwachstumsfaktor, die eine entscheidende Rolle bei der Vermittlung von Zellproliferation und -überleben spielen . Darüber hinaus induziert es die Apoptose durch Erhöhung des intrazellulären Gehalts an reaktiven Sauerstoffspezies und Hemmung von Enzymen, die reaktive Sauerstoffspezies metabolisieren .
Wirkmechanismus
Pentagamavunon-1 exerts its effects through multiple molecular mechanisms. It primarily targets and inhibits key angiogenic factors, including cyclooxygenase-2 and vascular endothelial growth factor, which play crucial roles in mediating cell proliferation and survival . Additionally, it induces apoptosis by increasing intracellular reactive oxygen species levels and inhibiting reactive oxygen species-metabolizing enzymes .
Vergleich Mit ähnlichen Verbindungen
Pentagamavunon-1 ist unter den Curcumin-Analoga aufgrund seiner verbesserten Stabilität und stärkeren zytotoxischen Wirkungen einzigartig. Zu ähnlichen Verbindungen gehören:
Curcumin: Die Stammverbindung, bekannt für ihre entzündungshemmenden und krebshemmenden Eigenschaften.
Demethoxycurcumin: Ein weiteres Curcumin-Analogon mit ähnlichen, aber weniger starken Wirkungen.
Bisdemethoxycurcumin: Ein Curcumin-Derivat mit reduzierter Aktivität im Vergleich zu this compound
This compound zeichnet sich durch seine höhere Wirksamkeit bei der Induktion von Zellzyklus-Arrest und Apoptose aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Therapeutikum macht .
Eigenschaften
IUPAC Name |
(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11+,20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSKJRMWVIVJCP-AYKLPDECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)C)O)C)/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


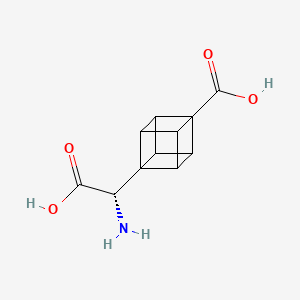
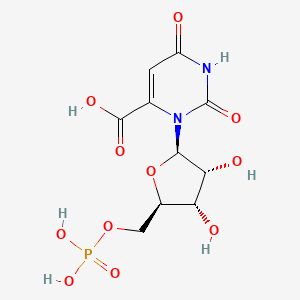
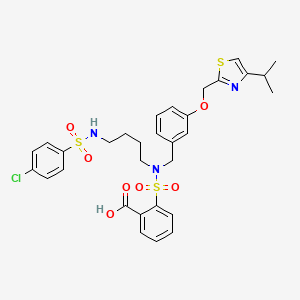
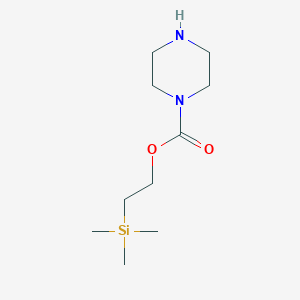
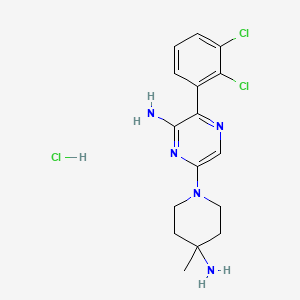
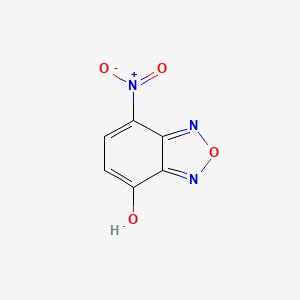
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid](/img/structure/B3182158.png)
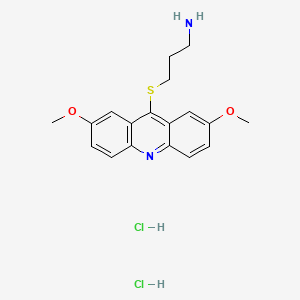
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B3182179.png)
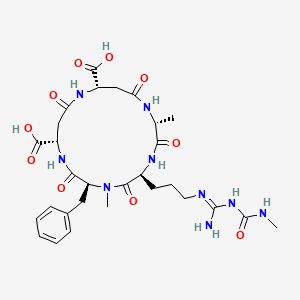
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)
![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)


